(4-(Trifluoromethylthio)phenyl)propanoic acid
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Overview
Description
(4-(Trifluoromethylthio)phenyl)propanoic acid is an organic compound with the molecular formula C10H9F3O2S. It is characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further connected to a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethylthio)phenyl)propanoic acid typically involves the introduction of the trifluoromethylthio group to a phenyl ring followed by the attachment of a propanoic acid group. One common method involves the reaction of 4-bromothiophenol with trifluoromethyl iodide in the presence of a base to form 4-(trifluoromethylthio)phenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with propanoic acid chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4-(Trifluoromethylthio)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride are used.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(4-(Trifluoromethylthio)phenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-(Trifluoromethylthio)phenyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (4-(Trifluoromethyl)phenyl)propanoic acid
- (4-(Trifluoromethoxy)phenyl)propanoic acid
- (4-(Trifluoromethylsulfonyl)phenyl)propanoic acid
Uniqueness
(4-(Trifluoromethylthio)phenyl)propanoic acid is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications compared to its analogs .
Properties
Molecular Formula |
C10H9F3O2S |
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Molecular Weight |
250.24 g/mol |
IUPAC Name |
3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H9F3O2S/c11-10(12,13)16-8-4-1-7(2-5-8)3-6-9(14)15/h1-2,4-5H,3,6H2,(H,14,15) |
InChI Key |
HLGPZZXTBQUARM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)SC(F)(F)F |
Origin of Product |
United States |
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